molecular formula C11H17ClN2 B2809375 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride CAS No. 2060024-97-5

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride

Cat. No. B2809375
CAS RN: 2060024-97-5
M. Wt: 212.72
InChI Key: GQJANNRLRAFIFX-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a chemical compound with the CAS Number: 2060024-97-5 . It has a molecular weight of 212.72 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2.ClH/c1-11(2)8-13(3)10-7-5-4-6-9(10)12-11;/h4-7,12H,8H2,1-3H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

The compound 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride belongs to the class of tetrahydroisoquinolines (THIQs), which are recognized for their diverse therapeutic applications. Initially known for neurotoxicity, THIQs later garnered attention for their potential in preventing Parkinsonism and as anticancer antibiotics. The approval of trabectedin, a THIQ derivative, for soft tissue sarcomas highlights the class's significance in cancer drug discovery. THIQ derivatives have been synthesized for various therapeutic activities, showing promise in cancer, central nervous system disorders, and infectious diseases like malaria, tuberculosis, and HIV. Their unique mechanisms of action make them candidates for novel drug development (Singh & Shah, 2017).

Antioxidant Applications

Research has identified analogues of ethoxyquin, such as 1,2-dihydro-2,2,4-trimethylquinoline, which share structural similarities with THIQs, for their antioxidant efficacy in fish meal preservation. These compounds prevent the spontaneous combustion of fish meals by protecting polyunsaturated fatty acids. The discovery of potent antioxidants within this class, capable of competing with ethoxyquin in both efficacy and cost, showcases their utility in food preservation and the broader context of oxidative stress mitigation (de Koning, 2002).

Clinical Use in Autoimmune Disorders

Although not directly linked to this compound, the application of related compounds like hydroxychloroquine in systemic lupus erythematosus (SLE) underlines the therapeutic potential of similar molecules. Hydroxychloroquine, with mechanisms that might be echoed in the pharmacodynamics of THIQs, has been shown to reduce the risk of flares, allow steroid dosage reduction, and exhibit cardioprotective and antineoplastic benefits, emphasizing the broader applicability of this class of compounds in treating autoimmune and inflammatory diseases (Ponticelli & Moroni, 2017).

Safety and Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

A related compound in the same chemical series has been reported to change the substrate pocket to prevent amp from binding . This suggests a potential allosteric modulation mechanism, but further studies are required to confirm this for 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride.

properties

IUPAC Name

2,2,4-trimethyl-1,3-dihydroquinoxaline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-11(2)8-13(3)10-7-5-4-6-9(10)12-11;/h4-7,12H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJANNRLRAFIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C2N1)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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